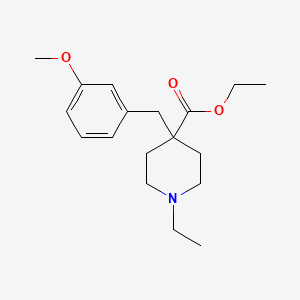
ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multistep process involving various chemical reactions.
作用机制
The precise mechanism of action of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to enhance the activity of GABAergic neurotransmission, which is known to have anticonvulsant and anxiolytic effects. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to induce significant changes in the levels of various neurotransmitters and cytokines in the brain. It has been shown to increase the levels of GABA and decrease the levels of glutamate, which is known to have neuroprotective effects. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.
实验室实验的优点和局限性
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits potent and reproducible effects in animal models of various disorders. However, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its therapeutic potential fully.
未来方向
There are several future directions for research on ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One potential area of investigation is the development of more effective formulations of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its potential therapeutic targets. Finally, there is a need for more extensive clinical trials to determine the safety and efficacy of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans.
合成方法
The synthesis of ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 3-methoxy-3-oxopropanoate. The resulting compound is then subjected to a Henry reaction with piperidine to form ethyl 1-ethyl-4-piperidinecarboxylate. Finally, the compound is reacted with 3-methoxybenzyl bromide in the presence of a base to form ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate. The overall yield of this process is around 30%.
科学研究应用
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic properties. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke, respectively. ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to exhibit anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
ethyl 1-ethyl-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-19-11-9-18(10-12-19,17(20)22-5-2)14-15-7-6-8-16(13-15)21-3/h6-8,13H,4-5,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCUIAVCFYGSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CC2=CC(=CC=C2)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethyl-4-(3-methoxybenzyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


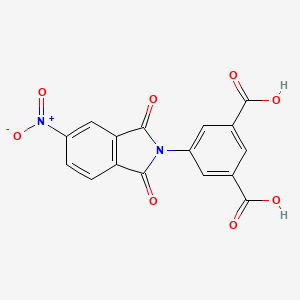

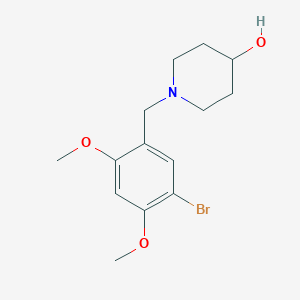
![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
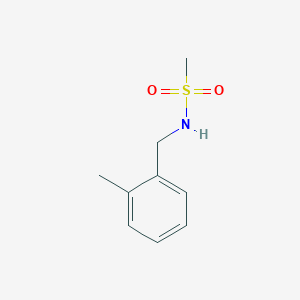
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)
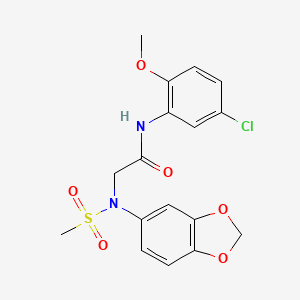
![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)
![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)
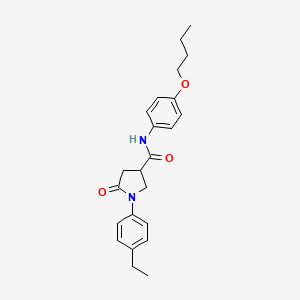
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)